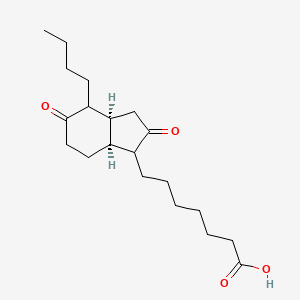
Bicyclo-prostaglandin E1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo Prostaglandin E1 (bicyclo PGE1) is a stable, base-catalyzed transformation product of the PGE1 metabolite 13,14-dihydro-15-keto PGE1. 13,14-dihydro-15-keto PGE1 itself is a metabolite of PGE1 found in human plasma at a median level of 10 pg/ml. Due to the inherent instability of 13,14-dihydro-15-keto PGE1, it is advisable to quantify it as bicyclo PGE1 to estimate PGE1 biosynthesis or metabolism in vivo.
Scientific Research Applications
1. Vascular and Hemodynamic Effects
Bicyclo-prostaglandin E1 (PGE1) demonstrates significant impacts on vascular systems and hemodynamics. For instance, PGE1 has been shown to produce vasodilation of peripheral vessels and impact platelet disaggregation, akin to prostacyclin (PGI2) (Suzuki et al., 1987). In a study examining the effects of intravenous PGE1 on experimental skin flaps in rabbits, a biphasic effect on blood flow was observed, with low doses increasing and high doses decreasing the blood flow. This finding highlights PGE1's potential in therapeutic applications related to vascular diseases and tissue perfusion (Suzuki et al., 1987).
2. Immunomodulatory Properties
PGE1 exhibits immunomodulatory effects. For example, it significantly suppresses the mRNA expression and production of tumor necrosis factor-alpha and interleukin-10 by lipopolysaccharides-stimulated peripheral blood mononuclear cells. This suggests potential clinical applications of PGE1 in managing inflammatory diseases and immune responses (Ishikawa et al., 1998).
3. Hemopoiesis in Bone Marrow Cultures
The impact of PGE1 on hemopoiesis in bone marrow cultures has been studied, revealing a dose-dependent decrease in both CFUS and CFUc in cultures supplemented with PGE1. This indicates a significant role for PGE1 in the proliferation and differentiation of hemopoietic stem cells, which could have implications for treatments in hematological conditions (Motomura & Dexter, 1980).
4. Platelet Function and Clinical Applications
PGE1 has been found to centralize some kinds of platelet supra-activation in illnesses such as cardiovascular disease, renal disease, and diabetes mellitus. This property makes PGE1 beneficial for patients suffering from these conditions, given its role as a vasodilator and platelet inhibitor (Yi & Pl, 1998).
5. Organ Transplantation and Surgery
PGE1 is used in clinical settings, such as orthotopic liver transplantation (OLT). A study investigating its effect on early hepatic and renal function in patients undergoing OLT showed that PGE1 infusion was associated with improved early renal function. This underscores the potential benefits of PGE1 in post-operative care and organ transplantation (Klein et al., 1996).
properties
Product Name |
Bicyclo-prostaglandin E1 |
|---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 |
InChI |
InChI=1S/C20H32O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h14-17H,2-13H2,1H3,(H,23,24)/t14-,15-,16?,17+/m1/s1 |
InChI Key |
SMKXBJMWSIFUAU-YKNYVSNTSA-N |
SMILES |
CCCCC1([H])C(CC[C@H]([C@H]2CCCCCCC(O)=O)[C@@H]1CC2=O)=O |
synonyms |
Bicyclo PGE1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



